molecular formula C17H22ClNO3 B1365401 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE CAS No. 209808-06-0

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE

Cat. No.: B1365401
CAS No.: 209808-06-0
M. Wt: 323.8 g/mol
InChI Key: UGKNVKLWKSPWPH-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C17H22ClNO3 and a molecular weight of 323.8 g/mol.

Scientific Research Applications

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is involved in the structural optimization of derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 1-Boc-4-(4-Chlorobenzoyl)piperidine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a series of intracellular events .

Mode of Action

1-Boc-4-(4-Chlorobenzoyl)piperidine and its derivatives are used as allosteric enhancers of the A1-adenosine receptor . Allosteric enhancers bind to a site different from the active site of the receptor, modifying the receptor’s response to its ligand .

Biochemical Pathways

The compound’s interaction with the A1-adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation .

Pharmacokinetics

As a pharmaceutical intermediate, its adme (absorption, distribution, metabolism, and excretion) properties would be crucial in determining its bioavailability and efficacy.

Result of Action

1-Boc-4-(4-Chlorobenzoyl)piperidine is used as a reactant in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . These inhibitors can regulate the levels of monoacylglycerols, bioactive lipids that play a role in various physiological processes .

Action Environment

The action, efficacy, and stability of 1-Boc-4-(4-Chlorobenzoyl)piperidine can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound sealed in dry conditions at 2-8°C .

Biochemical Analysis

Biochemical Properties

1-Boc-4-(4-Chlorobenzoyl)piperidine plays a crucial role in biochemical reactions, particularly in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of selective ligands and synthetic drugs . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease calorie intake in a dose-dependent manner in a binge-eating protocol in female rats, indicating its potential impact on cellular metabolism . Additionally, it exerts an anxiolytic effect in male rats, suggesting its influence on cell signaling pathways related to stress and anxiety responses .

Molecular Mechanism

At the molecular level, 1-Boc-4-(4-Chlorobenzoyl)piperidine exerts its effects through various mechanisms. It is known to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the structural optimization of 4-chlorobenzoylpiperidine derivatives, which are potent inhibitors of monoacylglycerol lipase . This enzyme inhibition can lead to alterations in lipid metabolism and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, making it suitable for long-term studies . Its degradation products and their impact on cellular function need to be thoroughly investigated to understand its long-term effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine vary with different dosages in animal models. Studies have shown that this compound can decrease calorie intake in a dose-dependent manner in female rats, indicating a threshold effect . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies to determine safe dosage levels.

Metabolic Pathways

1-Boc-4-(4-Chlorobenzoyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is used as a reactant in the synthesis of selective ligands and synthetic drugs, indicating its role in complex metabolic processes

Transport and Distribution

The transport and distribution of 1-Boc-4-(4-Chlorobenzoyl)piperidine within cells and tissues involve specific transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

1-Boc-4-(4-Chlorobenzoyl)piperidine’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE involves multiple steps. One common method includes the following stages :

    Stage 1: 1-Chloro-4-iodobenzene reacts with isopropylmagnesium chloride in tetrahydrofuran (THF) for 2 hours.

    Stage 2: The resulting mixture is then reacted with tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in THF for 3 hours.

The reaction mixture is then processed through a series of washes and purification steps, including column chromatography, to yield the final product as a white solid .

Chemical Reactions Analysis

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzoyl group.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of 4-(4-chlorobenzoyl)piperidine.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE can be compared with other similar compounds, such as:

    1-Boc-4-(4-Aminophenyl)piperidine: This compound has an amino group instead of a chlorobenzoyl group, leading to different reactivity and applications.

    1-Boc-4-(4-Methoxybenzoyl)piperidine:

The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of reactions and applications in various fields.

Properties

IUPAC Name

tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKNVKLWKSPWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441222
Record name tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209808-06-0
Record name tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the above alcohol (450 mg, 1.38 mmol), SiO2 (1.50 g) and PCC (895 mg, 4.15 mmol) in CH2Cl2 (25 mL) was stirred at room temperature for 1 hour to afford 4-(4-chloro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid (440 mg, 99%) after purification.
Quantity
450 mg
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
895 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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